![molecular formula C17H17N5O3S B2716568 [2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester CAS No. 516461-36-2](/img/structure/B2716568.png)

[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

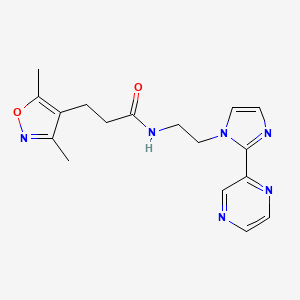

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been synthesized as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell proliferation and is a target for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the use of absolute ethanol and hydrazine hydrate . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, which is further linked to an acetylamino-acetic acid ethyl ester group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been monitored using techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .Physical and Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR spectrum has been recorded, providing information about its proton environment .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Applications : Research has demonstrated the synthesis of various heterocyclic systems, including pyrazolopyrimidines and pyridopyrimidinones, through reactions involving similar chemical structures. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrazolopyrimidines derivatives has shown anticancer and anti-inflammatory properties, underscoring the therapeutic potential of such chemicals (Rahmouni et al., 2016).

Chemical Sensing and Materials Science : Compounds with a similar structural framework have been used to develop chemosensors for metal ions, demonstrating the utility of these molecules in analytical chemistry and environmental monitoring. A study detailed the synthesis of a colorimetric chemosensor capable of detecting Cu2+, Zn2+, and Co2+ ions, showcasing the ability of these compounds to serve as sensitive detection tools (Aysha et al., 2021).

Organic Synthesis and Ligand Design : The unique reactivity of compounds within this chemical space enables the construction of complex organic molecules and ligands for metal complexes. This has implications for the development of new materials and catalysts. A particular study highlighted the use of related esters in the synthesis of iron(II) complexes, which are relevant in the study of spin states and magnetic properties (Galadzhun et al., 2019).

Advanced Material Applications : The structural motifs similar to "[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester" have been explored for the design of advanced materials. This includes the development of novel ligands for the attachment to semiconductor surfaces, highlighting the potential of these compounds in the fabrication of electronic and photonic devices (Zong et al., 2008).

Mecanismo De Acción

Target of Action

Ethyl 2-[[2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate is a potent inhibitor of several essential cancer targets, including EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets play a crucial role in cell proliferation and survival, making them attractive targets for anticancer therapy .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction is facilitated by the compound’s pyrazolopyrimidine scaffold, which is structurally similar to tyrosine and receptor kinase inhibitors . The inhibition of these targets leads to a decrease in cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR WT, EGFR T790M, VGFR2, and Top-II, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate affects several biochemical pathways involved in cell proliferation and survival . The downstream effects of this inhibition include reduced cell growth and increased cell death .

Result of Action

The molecular and cellular effects of ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of its targets and the subsequent disruption of the biochemical pathways they are involved in .

Direcciones Futuras

The compound has shown promising results in preliminary studies, displaying potent activity against several cell lines and CDK2 . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in various disease models .

Análisis Bioquímico

Cellular Effects

In cellular context, ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate and its analogs have demonstrated potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays

Molecular Mechanism

It’s structurally very similar to tyrosine and receptor kinase inhibitors . Therefore, it’s plausible that it may exert its effects through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-2-25-15(24)9-18-14(23)10-26-17-13-8-21-22(16(13)19-11-20-17)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQKDWAXBQZOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)

![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2716493.png)

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)

![2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2716507.png)